
(Z)-4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is an organic compound that features a dioxolane ring attached to a benzenecarboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by acids such as p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For instance, the use of eco-friendly reductants like glucose in an alkaline medium has been explored for the synthesis of related compounds . This approach not only reduces the environmental impact but also enhances the overall yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The dioxolane ring can be deprotected under acidic conditions to yield the corresponding carbonyl compound . Additionally, the benzenecarboximidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids for deprotection (e.g., hydrochloric acid), bases for nucleophilic substitution (e.g., sodium hydroxide), and oxidizing agents for oxidation reactions (e.g., potassium permanganate) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the dioxolane ring yields the corresponding aldehyde or ketone, while nucleophilic substitution can introduce various functional groups onto the benzenecarboximidamide moiety .
Applications De Recherche Scientifique
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The benzenecarboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolanes: Compounds with a dioxolane ring, such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, exhibit similar reactivity and applications.
Uniqueness
4-(1,3-Dioxolan-2-yl)-N’-hydroxy-benzenecarboximidamide is unique due to the presence of both the dioxolane ring and the benzenecarboximidamide group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |
Clé InChI |
ALLSEOFWLPSQKK-UHFFFAOYSA-N |
SMILES isomérique |
C1COC(O1)C2=CC=C(C=C2)/C(=N\O)/N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


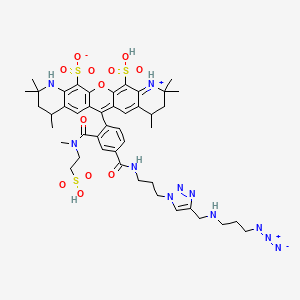
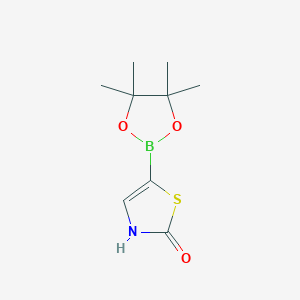

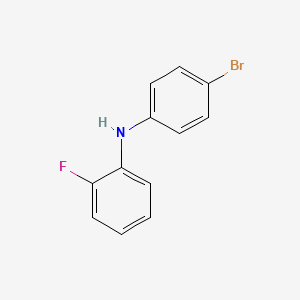
![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)

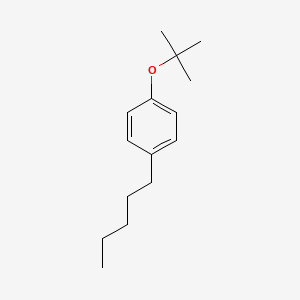
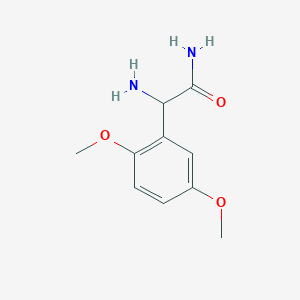

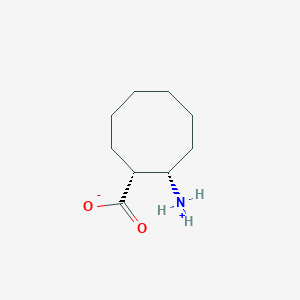
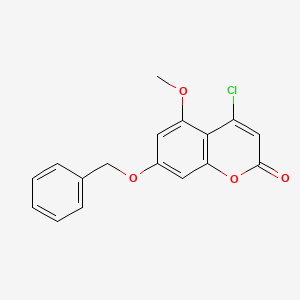
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
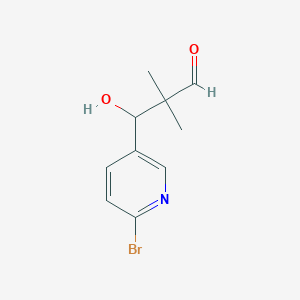
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
